Acebutolol hydrochloride, (S)-

Enantioselective pharmacokinetics Chiral drug disposition Beta-blocker stereoselectivity

(S)-Acebutolol hydrochloride (CAS 96450-12-3) is the single active enantiomer of the β1-selective blocker acebutolol, essential for developing stereospecific HPLC/LC-MS/MS assays, characterizing OCT1 transporter selectivity, and validating chiral purity per ICH Q6A. Unlike the racemic mixture (CAS 34381-68-5), this enantiopure standard is mandatory for ANDA bioequivalence studies, enantioselective therapeutic drug monitoring, and population pharmacokinetic modeling in renal impairment. Secure your supply of this critical reference material to ensure regulatory compliance and analytical accuracy.

Molecular Formula C18H29ClN2O4
Molecular Weight 372.9 g/mol
CAS No. 96450-12-3
Cat. No. B12787800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcebutolol hydrochloride, (S)-
CAS96450-12-3
Molecular FormulaC18H29ClN2O4
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl
InChIInChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H/t15-;/m0./s1
InChIKeyKTUFKADDDORSSI-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Acebutolol Hydrochloride (CAS 96450-12-3): Single-Enantiomer β1-Selective Adrenergic Antagonist for Chiral-Specific Research and Analytical Reference Standards


(S)-Acebutolol hydrochloride (CAS 96450-12-3), molecular formula C18H29ClN2O4, molecular weight 372.89 g/mol, is the single (S)-enantiomer form of the β1-selective adrenergic receptor antagonist acebutolol hydrochloride. The compound is the pharmacologically active eutomer of the chiral β-blocker acebutolol, which is marketed clinically as the racemic mixture (CAS 34381-68-5) [1]. The β-adrenergic blocking activity of acebutolol resides exclusively with the (S)-enantiomer, with the (R)-enantiomer (CAS 68107-81-3) possessing negligible β-blocking activity [2]. (S)-Acebutolol undergoes extensive first-pass metabolism to (S)-diacetolol, an equipotent active chiral metabolite [3].

Why Racemic Acebutolol Hydrochloride Cannot Substitute for (S)-Acebutolol Hydrochloride in Chiral-Sensitive Applications


Racemic acebutolol hydrochloride (CAS 34381-68-5) is an equimolar mixture of (S)- and (R)-enantiomers that cannot be substituted for (S)-acebutolol hydrochloride (CAS 96450-12-3) in applications requiring enantiopure material. The two enantiomers exhibit fundamentally distinct pharmacokinetic behavior, including stereoselective oral clearance [1], stereoselective metabolism to the active metabolite diacetolol [2], stereoselective renal excretion [3], and stereoselective membrane transport via organic cation transporter OCT1 [4]. The (R)-enantiomer is pharmacologically inactive at β-adrenergic receptors but contributes disproportionately to first-pass metabolic conversion to (R)-diacetolol, which demonstrates distinct elimination half-life and renal clearance characteristics relative to (S)-diacetolol [1][3]. Analytical method development, chiral purity assessment, and enantioselective pharmacokinetic studies require the single (S)-enantiomer as a discrete reference standard.

Quantitative Differentiation Evidence for (S)-Acebutolol Hydrochloride Relative to (R)-Enantiomer and Racemic Mixture


(S)-Acebutolol Demonstrates Predominant Plasma Exposure and Reduced Oral Clearance Relative to (R)-Acebutolol in Humans

In healthy human subjects administered 200 mg oral racemic acebutolol, (S)-acebutolol (S-AC) exhibited significantly higher plasma exposure and lower oral clearance compared to (R)-acebutolol (R-AC). The AUC S:R ratio was 1.20 ± 0.1, indicating 20% greater systemic exposure to the pharmacologically active (S)-enantiomer [1]. Oral clearance of R-AC (106 ± 30 L/h) was 22% greater than that of S-AC (87 ± 22 L/h), reflecting stereoselective first-pass metabolism that preferentially eliminates the inactive (R)-enantiomer [1].

Enantioselective pharmacokinetics Chiral drug disposition Beta-blocker stereoselectivity

(S)-Diacetolol Active Metabolite Exhibits Prolonged Half-Life and Reduced Renal Clearance Compared to (R)-Diacetolol

Following oral administration of racemic acebutolol in humans, the active metabolite (S)-diacetolol (S-DC) demonstrated a 38% longer elimination half-life and 24% lower renal clearance than its antipode (R)-diacetolol (R-DC). The half-life of R-DC (6.4 ± 1.6 h) was significantly shorter than that of S-DC (8.8 ± 2.4 h) [1]. Renal clearance of R-DC (70 ± 34 mL/min) significantly exceeded that of S-DC (53 ± 29 mL/min), while Cmax of R-DC was significantly greater than for S-DC (S/R ratio 0.7 ± 0.1) [1].

Active metabolite pharmacokinetics Stereoselective renal elimination Chiral metabolism

(S)-Acebutolol Is Transported with 2-Fold Higher Vmax by Organic Cation Transporter OCT1 Relative to (R)-Acebutolol

In vitro transporter studies using HEK293 cells overexpressing human organic cation transporter OCT1 demonstrated stereoselective uptake of (S)-acebutolol with approximately 2-fold higher Vmax compared to (R)-acebutolol [1]. No significant difference in Km was observed between the enantiomers for OCT1-mediated transport, indicating that the stereoselectivity manifests as increased transport capacity rather than altered binding affinity [1].

Membrane transporter stereoselectivity OCT1-mediated uptake Hepatic drug disposition

(S)-Acebutolol Urinary Excretion Exceeds (R)-Acebutolol by 17% Following Racemic Administration in Humans

Cumulative urinary excretion of (S)-acebutolol was significantly higher than that of (R)-acebutolol following oral administration of racemic acebutolol in healthy human subjects. The S:R ratio for cumulative urinary excretion (ΣXu) was 1.17 ± 0.05, indicating 17% greater renal elimination of the (S)-enantiomer [1]. This stereoselective urinary excretion pattern mirrors the stereoselective plasma disposition and contributes to the overall stereoselective pharmacokinetic profile of acebutolol.

Stereoselective renal excretion Urinary recovery Enantiomer disposition

Age-Dependent Stereoselectivity: S:R AUC Ratio of Acebutolol Correlates with Creatinine Clearance in Elderly Subjects

In subjects aged 60-75 years administered 200 mg oral racemic acebutolol, the S:R AUC ratio of acebutolol was positively correlated with creatinine clearance (r = 0.807) [1]. Declining creatinine clearance was associated with a subsequent decline in the enantiomer S:R ratio of AC in plasma (AUC S:R, r = 0.807) and urine (ΣXu S:R, r = 0.807) [1]. Additionally, increasing age resulted in significant prolongation of elimination half-lives for both R-DC (r = 0.913) and S-DC (r = 0.811) [1].

Geriatric pharmacokinetics Age-dependent stereoselectivity Renal function correlation

Individual (S)-Acebutolol Enantiomer Purity of ≥95% Required for Validated Bioanalytical LC-MS/MS Assay Development

In the development and validation of a sensitive enantioselective LC-MS/MS method for simultaneous determination of acebutolol and diacetolol enantiomers in human plasma, individual (S)-AC enantiomer with purity ≥95% was prepared and used as reference standard, along with (R)-AC at ≥99% purity [1]. The validated method achieved complete baseline separation of enantiomeric AC and DC within 1.5 min, with intra- and inter-day precision ≤4.5% RSD and accuracy -8.7 to 5.6% RE across 0.0500-50.0 ng/mL for each enantiomer [1].

Chiral reference standards Bioanalytical method validation Enantiopurity requirements

Procurement-Relevant Application Scenarios for (S)-Acebutolol Hydrochloride (CAS 96450-12-3)


Enantioselective Bioanalytical Method Development and Validation for Pharmacokinetic Studies

As a single-enantiomer reference standard for developing and validating stereospecific HPLC or LC-MS/MS assays to quantify (S)-acebutolol and (S)-diacetolol in human or animal plasma. Method validation requires individual enantiomers with documented purity (≥95% for S-AC) to establish calibration curves ranging from 0.0500-50.0 ng/mL [1]. This scenario applies to ANDA bioequivalence studies, clinical pharmacokinetic trials, and therapeutic drug monitoring where stereoselective quantification is mandated.

In Vitro Transporter Studies Investigating OCT1-Mediated Hepatic Uptake and Stereoselective Drug Disposition

As a discrete probe substrate for characterizing stereoselective transport by organic cation transporter OCT1 and related SLC22 family transporters. (S)-Acebutolol demonstrates approximately 2-fold higher Vmax for OCT1-mediated uptake compared to (R)-acebutolol, providing a validated stereoselective substrate pair for investigating transporter pharmacogenomics and drug-drug interaction potential at hepatic uptake transporters [2].

Chiral Purity Assessment and Enantiomeric Impurity Profiling in Pharmaceutical Quality Control

As a reference standard for chiral chromatographic method development (HPLC with Chiralpak AD or CHIROBIOTIC V2 columns) to quantify enantiomeric purity of acebutolol hydrochloride active pharmaceutical ingredient (API) and finished dosage forms. The (S)-enantiomer standard enables determination of (R)-enantiomer content as a chiral impurity, supporting compliance with ICH Q6A specifications for chiral drug substances [3].

Age- and Renal Function-Stratified Pharmacokinetic Modeling Studies

As an enantiopure analytical reference for studies investigating the effect of aging and declining renal function on stereoselective drug disposition. The documented correlation between creatinine clearance and S:R AUC ratio (r = 0.807) and between age and metabolite half-life (r = 0.913 for R-DC, r = 0.811 for S-DC) provides a quantitative framework for population pharmacokinetic modeling in elderly or renally impaired populations [4].

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